molecular formula C20H22O6 B3003802 methyl [(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetate CAS No. 1014081-19-6

methyl [(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetate

Cat. No. B3003802
CAS RN: 1014081-19-6
M. Wt: 358.39
InChI Key: PNBQTDFEVPYLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, methyl [(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetate, is a derivative of the chromene family, which is known for its diverse biological activities and applications in medicinal chemistry. Chromene derivatives are often synthesized for their potential use as antibacterial, antifungal, and other therapeutic agents .

Synthesis Analysis

The synthesis of chromene derivatives can involve various strategies, including multicomponent reactions (MCRs), which are efficient and can yield a diverse array of functionalized compounds. For instance, a sodium acetate-catalyzed transformation of salicylaldehydes, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one in ethanol can result in the formation of new 4-pyrano-substituted 2-amino-4H-chromenes . Additionally, the synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives has been reported, which can serve as intermediates for further chemical transformations .

Molecular Structure Analysis

Chromene derivatives exhibit a variety of molecular conformations. For example, in one compound, the cyclohexenone ring adopts an envelope conformation, while the pyran ring has a boat conformation . The molecular structure can be characterized by intramolecular hydrogen bonding, which can influence the overall stability and reactivity of the molecule .

Chemical Reactions Analysis

Chromene derivatives can undergo a range of chemical reactions, including cyclization, condensation, and electrocyclization. These reactions can be catalyzed by various agents, such as copper acetate, which can lead to the formation of chromeno[4,3-c]pyrazol-4-ones . The reactivity of these compounds can be further explored to synthesize new molecules with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of substituents, such as halogen atoms or nitro groups, can affect the molecule's conformation and intermolecular interactions. For instance, halogenated isomers can crystallize in different systems, and the orientation of substituents can impact the molecule's supramolecular architecture . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a therapeutic agent .

Scientific Research Applications

Antioxidant Activity

  • A study by Saher et al. (2018) synthesized a series of novel compounds related to your chemical of interest. They found that compounds with specific chromone substituents exhibited significant antioxidant activity, which was dependent on the nature and number of these substituents (Saher et al., 2018).

Antineoplastic Activity

  • Research by Gašparová et al. (2013) involved synthesizing derivatives related to your compound and evaluating their antineoplastic activities. They discovered that certain structures represented a new skeleton suitable for further study in antitumor activity (Gašparová et al., 2013).

Antimicrobial Activity

  • Mahesh et al. (2016) synthesized derivatives of a compound structurally related to yours and evaluated their antibacterial and antifungal activities. These compounds showed moderate to very good antibacterial activities against various bacteria (Mahesh et al., 2016).

Anti-Inflammatory and Antioxidative Properties

  • Makkar and Chakraborty (2018) isolated a highly oxygenated 2H-chromen derivative from red seaweed, which demonstrated significant anti-inflammatory activity as well as strong antioxidative properties (Makkar & Chakraborty, 2018).

properties

IUPAC Name

methyl 2-[(5,5-dimethyl-16-oxo-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-9-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-20(2)8-7-13-14(26-20)9-15(24-10-16(21)23-3)17-11-5-4-6-12(11)19(22)25-18(13)17/h9H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBQTDFEVPYLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)OC)C4=C(CCC4)C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.